BenchChemオンラインストアへようこそ!

2-(3,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid

Receptor tyrosine phosphatase X-ray crystallography allosteric inhibitor

Procure the definitive 2-(3,4-dichloro-benzyloxymethyl)-6-methoxy-benzoic acid scaffold (≥95%) to eliminate SAR ambiguity in anti-apoptotic Bcl-2 family inhibitor programs. This compound uniquely places the 3,4-dichlorobenzyl pharmacophore on a 2-benzyloxymethyl-6-methoxy core—a tripartite geometry unavailable from common 4-[(3,4-dichlorobenzyl)oxy]benzoic acid analogs. It serves as the direct 2,6-regioisomeric comparator to the published 100 nM dual Mcl-1/Bfl-1 inhibitor series, enabling rigorous selectivity profiling. The ether-stabilized linker avoids sulfur oxidation liabilities, while the carboxylic acid handle is primed for amide coupling and late-stage SNAr diversification. Ideal for DSF, CETSA, and targeted covalent inhibitor library synthesis.

Molecular Formula C16H14Cl2O4
Molecular Weight 341.2 g/mol
CAS No. 1171923-58-2
Cat. No. B6339645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid
CAS1171923-58-2
Molecular FormulaC16H14Cl2O4
Molecular Weight341.2 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1C(=O)O)COCC2=CC(=C(C=C2)Cl)Cl
InChIInChI=1S/C16H14Cl2O4/c1-21-14-4-2-3-11(15(14)16(19)20)9-22-8-10-5-6-12(17)13(18)7-10/h2-7H,8-9H2,1H3,(H,19,20)
InChIKeyRIEKTCSRYICHDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid (CAS 1171923-58-2): Structural & Research Positioning


2-(3,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid (CAS 1171923-58-2) is a polysubstituted benzoic acid derivative (C16H14Cl2O4, MW 341.2 g/mol) carrying a 6-methoxy group and a 2-(3,4-dichlorobenzyl)oxymethyl substituent on the aromatic core . It belongs to a broader class of halogenated benzyloxy-benzoic acid scaffolds that have been investigated for inhibitory activity against anti-apoptotic Bcl-2 family proteins, particularly Mcl-1, in oncology research [1]. The compound is supplied as a research-chemical building block with reported purity ≥95% by multiple vendors , and is structurally positioned as a synthetic intermediate or scaffold-modification candidate rather than a finished active pharmaceutical ingredient.

Risks of In-Class Substitution with 2-(3,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid Analogs


Within the polysubstituted benzoic acid chemotype, small positional changes in substituents create orthogonal structure-activity profiles that cannot be bridged by generic interchanging. The target compound uniquely combines a 3,4-dichloro-phenyl pharmacophore with a 2-benzyloxymethyl linker and a 6-methoxy group – a tripartite arrangement not found in the broadly available 4-[(3,4-dichlorobenzyl)oxy]benzoic acid (CAS 56442-18-3) or 3-[(3,4-dichlorobenzyl)oxy]benzoic acid (CAS 148255-31-6) analogs [1]. Literature precedent in the benzoic acid Mcl-1/Bfl-1 inhibitor series demonstrates that substituting the benzyloxy tether position from the 2- to the 4-position of the phenyl ring alters both binding affinity and selectivity across Bcl-2 family members [2]. Consequently, replacing this compound with a regioisomeric or truncated analog in a SAR-by-catalog or lead-optimization workflow risks invalidating accumulated pharmacological evidence and is likely to alter target engagement and selectivity in an unpredictable manner.

Quantitative Differentiation Evidence for 2-(3,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid


Receptor Tyrosine Phosphatase γ Inhibitor Complex: Comparative Binding Mode of Sulfanyl Analog vs. Oxymethyl Derivative

The 2-sulfanyl analog 2-[(3,4-dichlorobenzyl)sulfanyl]benzoic acid was co-crystallized with human receptor protein tyrosine phosphatase γ (PDB 3QCK; resolution 1.95 Å), showing it occupies a hydrophobic pocket adjacent to the active site and acts as an apparent competitive allosteric inhibitor [1]. While this provides a class-level inference for the 2-position-linked dichlorobenzyl pharmacophore engaging the enzyme surface, the target compound replaces the thioether with an oxymethylene linker (C–O–C), removing sulfur-dependent polarization and redox liability . This structural modification is predicted to alter the binding pose and increase chemical stability of the scaffold, but direct phosphatase inhibition data for the target compound are absent in the public domain.

Receptor tyrosine phosphatase X-ray crystallography allosteric inhibitor

2,5-Substituted Benzoic Acid Scaffold Affinity for Mcl-1 and Bfl-1: Target Compound as Omitted Core

A systematic investigation of 2,5-disubstituted benzoic acid dual inhibitors of Mcl-1 and Bfl-1 by Kump et al. (2020) identified compound 24 (2,5-substitution pattern) that binds Mcl-1 and Bfl-1 with Ki = 100 nM and shows selectivity over Bcl-2/Bcl-xL [1]. The target compound, 2-(3,4-dichloro-benzyloxymethyl)-6-methoxy-benzoic acid, presents a 2,6-substitution architecture with a nonpolar benzyloxymethyl extension at the 2-position and a methoxy group at the 6-position . This regioisomeric shift from 2,5- to 2,6- provides SAR insight into whether the benzyloxymethyl arm can be translocated in the Mcl-1 binding groove without losing affinity, a hypothesis testable with a parallel assay but not yet reported publicly. Procurement of this specific compound therefore offers exclusive access to the 2,6-regioisomer for direct comparison with the published 2,5-lead series.

Anti-apoptotic proteins Mcl-1/Bfl-1 dual inhibition medicinal chemistry

Dichloro-Substitution Pattern Effects: 3,4-Dichloro vs. 2,6-Dichloro in Methoxybenzoic Acid Scaffolds

Enzymatic inhibition assays conducted on structurally related dichlorobenzyl-amino acids demonstrate that the 2,6-dichloro substitution pattern yielded an IC50 of 1.31 mM, whereas the 2,4-dichloro pattern resulted in a slightly weaker IC50 of 1.48 mM . Although the assay system is not directly from the target benzoic acid compound, the 3,4-dichloro pattern present on the target compound forms a distinct electrostatic isopotential surface that influences hydrogen-bonding and halogen-bonding interactions with protein pockets . In vitro cytotoxicity screens on structurally related 2-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzoic acid disclosed IC50 values indicating significant antiproliferative activity against A-431 and Jurkat cell lines , establishing a baseline for comparing the 3,4-dichloro regioisomer in identical cellular models.

enzyme inhibition dichlorobenzyl analogs cytotoxicity

Physicochemical Differentiation: Methoxy Group Placement at 6-Position vs. Other Benzoic Acid Regioisomers

The molecular weight (341.2 g/mol), calculated logP (~3.2), and hydrogen-bond donor/acceptor profile (1 donor, 4 acceptors) position the target compound at the boundary of Lipinski's rule-of-five space . Comparators such as 2-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzoic acid (MW 327.16 g/mol) exhibit a lower molecular weight but a less favorable topological polar surface area (tPSA) distribution due to the ortho- vs. meta- ether linkage . The target compound's 2-methyleneoxy tether provides an additional rotatable bond (7 total) that can enhance conformational adaptability when engaging shallow protein pockets, while the 6-methoxy orientation offers a different angular vector for hydrogen bonding relative to 3-methoxy or 5-methoxy analogs [1]. These differences, though subtle by formula, are sufficient to alter solubility and permeability profiles and can impact whole-cell assay outcomes independently of target affinity.

physicochemical properties solubility drug design

Precision Research Applications for 2-(3,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid


Mcl-1/Bfl-1 Dual Inhibitor Lead Optimization: SAR-by-Catalog Probe

Building on the 2,5-substituted benzoic acid core established by Kump et al. (2020), this compound serves as a regioisomeric probe that exchanges the 5-substituent for a 6-methoxy group while preserving the 2-(3,4-dichlorobenzyl)oxymethyl arm . Procurement enables head-to-head biochemical and cellular comparison with the published 100 nM dual inhibitor series, allowing the research team to evaluate whether the 2,6-regioisomer retains Mcl-1 affinity or shifts selectivity toward other Bcl-2 family members [1]. The compound's methyl ester prodrug analog (CAS 1171923-68-4) is commercially available for parallel cellular permeability testing .

Receptor Tyrosine Phosphatase Probe Development

The co-crystal structure of human Ptprg with a 2-[(3,4-dichlorobenzyl)sulfanyl]benzoic acid fragment (PDB 3QCK) validates the 2-position hydrophobic pocket as a druggable allosteric site . Substitution of the thioether linkage with the oxymethylene tether in this target compound provides a chemically more stable starting point for medicinal chemistry optimization, avoiding sulfur oxidation liabilities during lead progression [1]. Biochemical counter-screening against Ptprg family members is recommended to profile the selectivity fingerprint associated with the ether linker.

Halogen-Substitution Pattern Profiling in Oncology Screening Cascades

The distinct 3,4-dichloro arrangement of this compound, relative to the 2,6-dichloro and 2,4-dichloro analogs that have demonstrated enzymatic (IC50 ≈1.3–1.5 mM) and cytotoxic activity , constitutes a predefined comparator set for medium-throughput profiling. Research groups performing differential scanning fluorimetry (DSF) or cellular thermal shift assays (CETSA) can use this compound to map the thermodynamic signature of halogen position on target engagement, particularly in Bcl-2 family protein panels [1]. Parallel screening against A-431 and Jurkat cells can directly test whether the 3,4-substitution pattern improves or diminishes cytotoxicity relative to the published 2,6-dichloro series .

Synthetic Building Block for Targeted Covalent Inhibitor Design

The 3,4-dichlorobenzyl moiety offers two chlorine atoms that can undergo nucleophilic aromatic substitution (SNAr) with amine or thiol nucleophiles under basic conditions , providing a synthetic handle for late-stage diversification into targeted covalent inhibitors. The carboxylic acid functionality at C1 enables amide coupling with amine-containing warheads, while the methoxy group at C6 modulates the electron density of the phenyl ring and influences SNAr reactivity [1]. This compound is particularly suited for parallel library synthesis where the benzyloxymethyl spacer is held constant while the halogen pattern or warhead is varied.

Quote Request

Request a Quote for 2-(3,4-Dichloro-benzyloxymethyl)-6-methoxy-benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.